

Application Notes and Protocols: Barium Stearate in Grease Manufacturing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Barium stearate*

Cat. No.: *B035712*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of **barium stearate** in the formulation of lubricating greases. This document details the functions of **barium stearate**, outlines manufacturing protocols, and presents key performance data and testing methodologies relevant to grease characterization.

Barium stearate serves as a primary thickener in the production of barium and barium complex greases. Its incorporation imparts a range of desirable properties, including exceptional thermal stability at high temperatures, robust resistance to water and chemical ingress, and high load-carrying capacity. These characteristics make barium-based greases suitable for demanding applications in various industries, including automotive, marine, and industrial manufacturing.

Key Performance Characteristics of Barium-Based Greases

Barium stearate, when used as a thickener, produces greases with a unique performance profile. The key advantages include:

- High Dropping Point: Barium complex greases exhibit high dropping points, typically exceeding 220°C, which allows for their use in high-temperature applications.[\[1\]](#)[\[2\]](#)

- Excellent Water Resistance: These greases demonstrate outstanding resistance to water washout and can maintain their lubricity even in the presence of significant water contamination.[1][2][3]
- Good Mechanical Stability: Barium greases are known for their shear stability, meaning they resist changes in consistency when subjected to mechanical stress.[1][4]
- Chemical Resistance: They offer good resistance to various chemicals, including acids and alkaline solutions.[1][5]
- Load-Carrying Capacity: The formulation of barium complex greases often results in a high load-carrying capacity, making them suitable for heavy-duty applications.[1][3]

Quantitative Performance Data

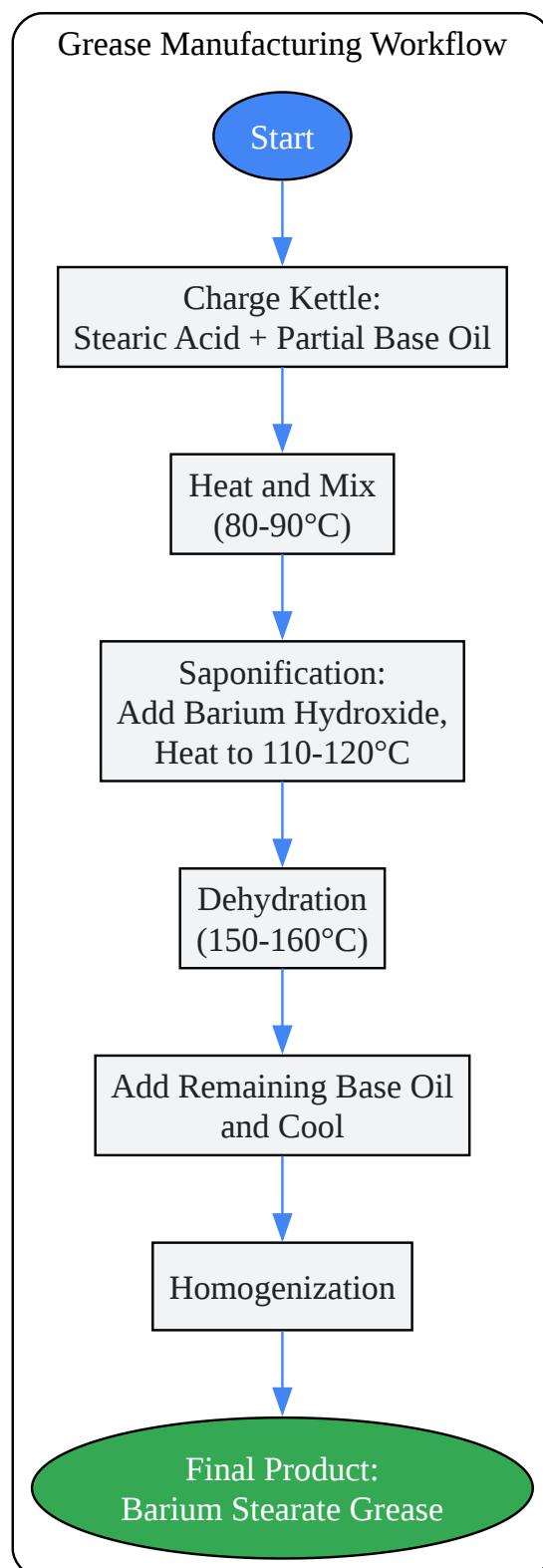
The following table summarizes typical performance data for barium complex greases. The values can vary based on the specific formulation, including the type of base oil and the presence of other additives.

Property	Test Method	Typical Values for Barium Complex Grease
Dropping Point	ASTM D566 / D2265	> 220°C (428°F)
NLGI Grade	ASTM D217	1, 2
Worked Penetration (60 strokes)	ASTM D217	265 - 340 (0.1 mm)
Roll Stability (change in penetration)	ASTM D1831	Varies, but generally shows good stability
Water Spray-Off (% loss)	ASTM D4049	< 40%
Operating Temperature Range	-	-20°C to 150°C (may vary)

Experimental Protocols

I. Grease Manufacturing Protocol: Barium Stearate Thickener

This protocol outlines the general laboratory-scale procedure for manufacturing a simple **barium stearate** grease.


Materials:

- Stearic Acid (or 12-hydroxystearic acid)
- Barium Hydroxide Octahydrate ($\text{Ba}(\text{OH})_2 \cdot 8\text{H}_2\text{O}$)
- Mineral or Synthetic Base Oil
- Reaction Kettle with Agitator and Heating Mantle
- Thermometer
- Spatula
- Balance

Procedure:

- Charging the Kettle: In a reaction kettle, combine the stearic acid and a portion (approximately one-third) of the total base oil.
- Heating and Mixing: Begin agitation and heat the mixture to approximately 80-90°C to ensure the stearic acid is fully melted and dispersed in the oil.
- Saponification: Slowly add the barium hydroxide to the heated mixture. An exothermic reaction will occur. Continue to heat and stir the mixture, raising the temperature to 110-120°C. Maintain this temperature for 1-2 hours to ensure the saponification reaction is complete.
- Dehydration: Increase the temperature to 150-160°C to drive off the water of reaction. The mixture will become clearer as water is removed.

- Oil Addition and Cooling: Once dehydration is complete, gradually add the remaining base oil while continuing to stir. The rate of addition and cooling will influence the final grease structure.
- Homogenization: After all the base oil has been added and the mixture has cooled to approximately 90°C, the grease can be homogenized using a colloid mill or a similar device to achieve a smooth, uniform consistency.
- Final Cooling and Storage: Allow the grease to cool to room temperature before packaging.

[Click to download full resolution via product page](#)

Caption: Workflow for **Barium Stearate** Grease Manufacturing.

II. Grease Performance Testing Protocols

The following are summaries of standard ASTM test methods used to characterize the performance of **barium stearate** greases.

A. Dropping Point (ASTM D566 / D2265)

This test determines the temperature at which a grease becomes fluid enough to drip.[\[5\]](#) It is a measure of the thermal stability of the thickener.

Apparatus:

- Grease Cup
- Test Tube
- Thermometers
- Heater and Stirrer

Procedure Summary (ASTM D566):

- A sample of the grease is placed in a small cup with an orifice at the bottom.
- The cup is suspended in a test tube, which is then heated in an oil bath at a controlled rate.
[\[6\]](#)
- The temperature at which the first drop of grease falls from the orifice is recorded as the dropping point.[\[4\]](#)[\[6\]](#)[\[7\]](#)

B. Mechanical Stability - Cone Penetration (ASTM D217)

This method measures the consistency of a grease.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) The "worked penetration" value, obtained after shearing the grease, is commonly used to classify greases by their NLGI grade.[\[8\]](#)[\[11\]](#)

Apparatus:

- Penetrometer with a standard cone

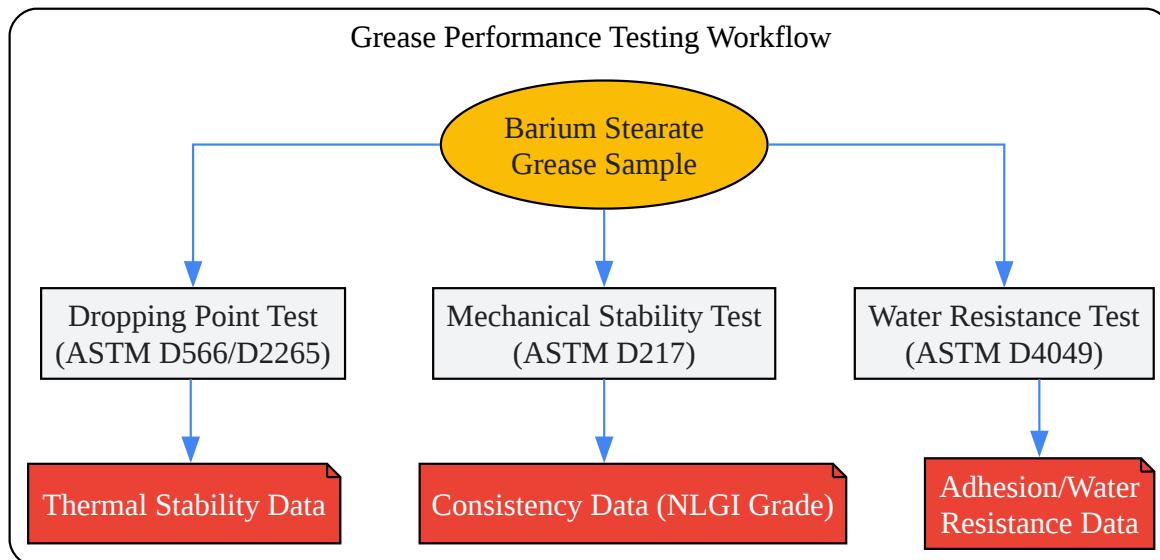
- Grease Worker
- Constant Temperature Bath

Procedure Summary (Worked Penetration):

- A sample of the grease is brought to a standard temperature (25°C).
- The sample is subjected to 60 double strokes in a grease worker to simulate mechanical shearing.[9][10]
- The worked grease is placed in a standard cup, and the surface is leveled.
- A standard cone is allowed to drop into the grease for 5 seconds.[9]
- The depth of penetration, in tenths of a millimeter, is measured.

C. Water Resistance - Water Spray-Off Test (ASTM D4049)

This test evaluates the ability of a grease to adhere to a metal surface when subjected to a direct water spray.[3][13][14][15][16]

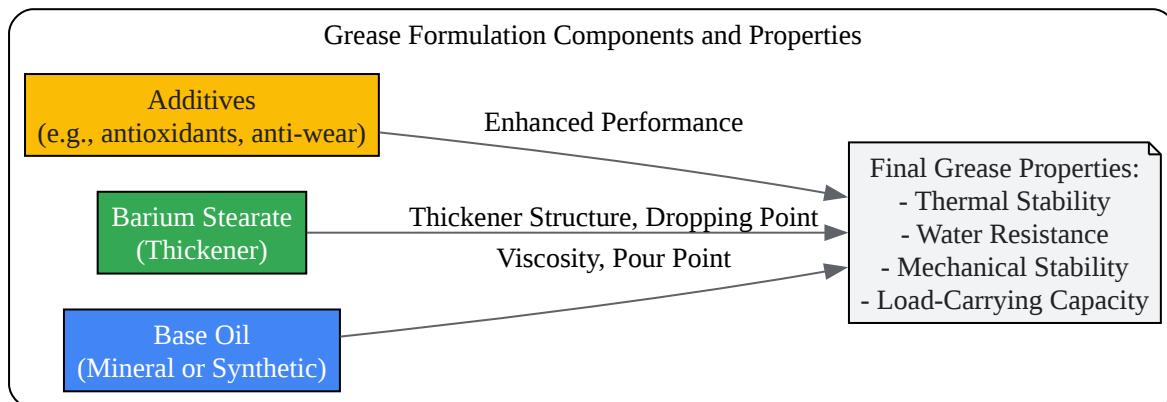

Apparatus:

- Test Panel (stainless steel)
- Water Spray Apparatus (nozzle, pump, pressure gauge)
- Constant Temperature Reservoir

Procedure Summary:

- A pre-weighed steel panel is coated with a specified thickness of the grease.
- The panel is placed in the test apparatus.
- Water at a specified temperature and pressure (e.g., 40 psi) is sprayed directly onto the panel for a set duration (e.g., 5 minutes).[3][14]

- The panel is then dried, and the amount of grease washed off is determined by weight difference. The result is reported as a percentage loss.



[Click to download full resolution via product page](#)

Caption: Key Performance Tests for **Barium Stearate** Grease.

Logical Relationships in Grease Formulation

The properties of the final **barium stearate** grease are dependent on the interplay between its primary components.

[Click to download full resolution via product page](#)

Caption: Interrelation of Grease Components and Final Properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. Barium complex grease for chemical resistance, high load and high temperature | IKV Lubricants [ikvlubricants.com]
- 3. petrolube.com [petrolube.com]
- 4. eurolab.net [eurolab.net]
- 5. engineersedge.com [engineersedge.com]
- 6. kelid1.ir [kelid1.ir]
- 7. scribd.com [scribd.com]
- 8. petrolube.com [petrolube.com]

- 9. support.newgatesimms.com [support.newgatesimms.com]
- 10. panamlubricants.com [panamlubricants.com]
- 11. store.astm.org [store.astm.org]
- 12. mdpi.com [mdpi.com]
- 13. Lin-Tech: Resistance of Lubricating Grease to Water Spray [lin-tech.ch]
- 14. Water Spray Off Tester | Lubricating Grease Testing Equipment [greasetestingequipment.com]
- 15. Supply ASTM D4049 Resistance Of Lubricating Grease To Water Spray Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]
- 16. repository.lsu.edu [repository.lsu.edu]
- To cite this document: BenchChem. [Application Notes and Protocols: Barium Stearate in Grease Manufacturing]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b035712#application-of-barium-stearate-in-grease-manufacturing\]](https://www.benchchem.com/product/b035712#application-of-barium-stearate-in-grease-manufacturing)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

